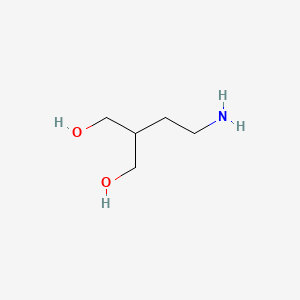

2-(2-Aminoethyl)propane-1,3-diol

Description

Structural Context within the Class of Amino-Substituted Propane-1,3-Diols

2-(2-Aminoethyl)propane-1,3-diol belongs to the broader class of amino-substituted propane-1,3-diols. This class of compounds is recognized for its members' utility as versatile building blocks in organic synthesis. The position and nature of the substituent on the propane-1,3-diol framework significantly influence the molecule's physical and chemical properties.

A comparison with its structural isomers and related compounds highlights the unique features of this compound. For instance, the well-studied compound 2-amino-2-ethyl-1,3-propanediol (B89701) shares the same molecular formula but differs in the placement of the amino group and the nature of the alkyl substituent. nih.gov This seemingly minor structural variance can lead to considerable differences in reactivity, stereochemistry, and ultimately, the applications of the resulting derivatives.

| Compound Name | CAS Number | Molecular Formula | Structural Features |

|---|---|---|---|

| This compound | 105595-59-3 | C₅H₁₃NO₂ | Aminoethyl group on the central carbon. |

| 2-Amino-2-ethyl-1,3-propanediol | 115-70-8 | C₅H₁₃NO₂ | Amino and ethyl groups on the central carbon. nih.gov |

| 2-(Aminomethyl)propane-1,3-diol | 52722-52-8 | C₄H₁₁NO₂ | Aminomethyl group on the central carbon. |

| 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris) | 77-86-1 | C₄H₁₁NO₃ | Amino and hydroxymethyl groups on the central carbon. researchgate.net |

Significance as a Multifunctional Organic Scaffold in Contemporary Chemistry

The true potential of this compound lies in its role as a multifunctional organic scaffold. The presence of a primary amine and two hydroxyl groups provides three reactive sites for chemical modification. This versatility allows for its use as a building block in the synthesis of more complex molecules with tailored properties.

The primary amine can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the hydroxyl groups can be targeted for esterification, etherification, and other modifications. This trifunctional nature makes it a valuable precursor in several areas of chemical research:

Polymer Chemistry: The compound's two hydroxyl groups and a primary amine make it a potential monomer for the synthesis of various polymers, including polyamides, polyesters, and polyurethanes. The incorporation of this diol can introduce specific functionalities and influence the final properties of the polymer, such as solubility and cross-linking density. chem960.com

Organic Synthesis: As a chiral building block (if resolved into its enantiomers) or a symmetric starting material, it can be used to construct complex target molecules. Its ability to act as a branching unit is particularly noteworthy.

Specialty Chemicals: Its structure is amenable for the synthesis of surfactants, chelating agents, and other specialty chemicals where the combination of amino and hydroxyl functionalities is desired.

While extensive, detailed research on the specific applications of this compound is still emerging, its structural attributes position it as a compound with considerable promise for future innovations in chemical synthesis and materials science.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃NO₂ | chem960.com |

| Molecular Weight | 119.16 g/mol | chem960.com |

| CAS Number | 105595-59-3 | chem960.com |

| Hydrogen Bond Donor Count | 3 | chem960.com |

| Hydrogen Bond Acceptor Count | 3 | chem960.com |

| Topological Polar Surface Area | 66.5 Ų | chem960.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c6-2-1-5(3-7)4-8/h5,7-8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYBYCXLGOZQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629771 | |

| Record name | 2-(2-Aminoethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105595-59-3 | |

| Record name | 2-(2-Aminoethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Aminoethyl Propane 1,3 Diol and Its Analogues

De Novo Synthesis Approaches for 2-(2-Aminoethyl)propane-1,3-diol

De novo synthesis of this compound involves the construction of the carbon skeleton and the introduction of the requisite functional groups from simpler, acyclic precursors. These methods offer flexibility in analogue design but necessitate precise control over bond-forming reactions and functional group interconversions.

Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation in the Aminoethyl Moiety

The formation of the aminoethyl moiety attached to the central carbon of the propane-1,3-diol backbone is a critical step in de novo synthesis. This can be achieved through various carbon-carbon and carbon-nitrogen bond-forming strategies.

One common approach to carbon-carbon bond formation involves the reaction of a nucleophilic carbon species with an electrophilic carbon. For instance, the alkylation of enolates, enamines, or hydrazones derived from precursors containing the propanediol (B1597323) framework can be employed. A generalized scheme involves the reaction of a malonic ester derivative, which can be readily converted to the 1,3-diol, with a suitable two-carbon electrophile.

Another key strategy is the use of organometallic reagents. For example, a Grignard reagent or an organolithium species containing a protected amino group can be added to a suitable carbonyl compound that serves as a precursor to the propanediol moiety. The Wittig reaction and its modifications can also be utilized to form a carbon-carbon double bond, which is subsequently reduced and functionalized to yield the aminoethyl group.

Carbon-nitrogen bond formation is equally crucial. The methods for creating bonds between nitrogen and aliphatic carbon can be broadly divided into the reaction of a nucleophilic nitrogen with an electrophilic carbon, or the reaction of an electrophilic nitrogen with a nucleophilic carbon nptel.ac.in. A classic method is the Gabriel synthesis, where phthalimide (B116566) anion acts as a nitrogen nucleophile to displace a halide from a suitable carbon precursor nptel.ac.in. Subsequent hydrolysis or hydrazinolysis releases the primary amine. Another approach is the Ritter reaction, where a nitrile reacts with a carbocation generated from an alcohol or alkene in the presence of a strong acid to form an amide, which can then be hydrolyzed to the amine nptel.ac.in.

The following table summarizes some of the key bond-forming reactions applicable to the synthesis of the aminoethyl moiety.

| Reaction Type | Nucleophile | Electrophile | Bond Formed | Key Features |

| Alkylation | Enolate/Enamine | Alkyl Halide | C-C | Good for building carbon skeleton. |

| Grignard Reaction | Organomagnesium Halide | Aldehyde/Ketone/Ester | C-C | Versatile for C-C bond formation. |

| Wittig Reaction | Phosphonium Ylide | Aldehyde/Ketone | C=C (then reduced) | Forms a C=C bond with stereochemical control. |

| Gabriel Synthesis | Phthalimide Anion | Alkyl Halide | C-N | Classic method for primary amine synthesis. |

| Ritter Reaction | Nitrile | Carbocation | C-N (via amide) | Useful for tertiary and secondary alcohols/alkenes. |

| Reductive Amination | Amine | Aldehyde/Ketone | C-N | Forms C-N bond and reduces imine in one pot. |

Control of Chemoselectivity in Multi-functional Synthetic Routes

The presence of multiple functional groups (two hydroxyls and one amino group) in this compound necessitates careful control of chemoselectivity during synthesis. Protecting group strategies are often essential to prevent unwanted side reactions. For example, the hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or acetals, while the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz).

Derivatization from Precursor Propane-1,3-diol Scaffolds

An alternative to de novo synthesis is the derivatization of readily available propane-1,3-diol scaffolds. This approach can be more convergent and is often used for the synthesis of analogues of 2-amino-1,3-propanediols, such as the immunosuppressive agent Fingolimod (FTY720) google.comnih.gov.

Introduction of Aminoethyl Side Chains via Alkylation or Nucleophilic Addition

Starting from a suitable derivative of propane-1,3-diol, the aminoethyl side chain can be introduced through alkylation or nucleophilic addition reactions. For example, diethyl malonate can be alkylated with a protected 2-aminoethyl halide. The resulting substituted malonate can then be reduced to afford the this compound.

Nucleophilic addition reactions are also a powerful tool. A key intermediate, 2-nitromethyl-1,3-propanediol, can be prepared and subsequently used in Michael addition reactions with suitable acceptors. The nitro group can then be reduced to the primary amine.

Post-Functionalization of Existing Amino-Propanediols

Another strategy involves starting with a commercially available or readily synthesized 2-aminopropane-1,3-diol derivative and subsequently elaborating the structure to introduce the desired side chain. For instance, the amino group of 2-amino-1,3-propanediol (B45262) can be acylated, and the resulting amide can be used to direct further functionalization at the 2-position.

A general two-step strategy starting from commercially available 2-amino-1,3-propanediols has been used to synthesize a variety of functional cyclic carbonate monomers. This involves the chemoselective reaction of the amino group with an electrophile, followed by intramolecular cyclization ibm.com. This highlights the utility of post-functionalization of the amino-propanediol scaffold.

The following table outlines some derivatization strategies.

| Starting Material | Reagent/Reaction | Intermediate | Final Product |

| Diethyl Malonate | 1. NaOEt, BrCH2CH2NH(Prot) 2. LiAlH4 | Substituted Malonic Ester | This compound |

| 2-Nitromethyl-1,3-propanediol | Michael Acceptor, then reduction | Adduct with nitro group | Functionalized 2-amino-1,3-propanediol |

| 2-Amino-1,3-propanediol | Acylating agent, then further steps | N-Acyl derivative | Elaborated 2-amino-1,3-propanediol analogue |

Asymmetric Synthesis and Stereochemical Control

The central carbon atom of this compound is a prochiral center. Substitution at this position can lead to the formation of a chiral center, and therefore, the development of asymmetric synthetic methods is of significant interest for accessing enantiomerically pure analogues.

Several strategies can be employed for stereochemical control. One approach is the use of chiral auxiliaries. For example, a chiral auxiliary can be attached to the precursor molecule to direct the stereoselective introduction of the aminoethyl group. The auxiliary is then removed in a later step.

Catalytic asymmetric synthesis offers a more efficient alternative. The use of chiral catalysts, such as chiral transition metal complexes or organocatalysts, can facilitate the enantioselective formation of key C-C or C-N bonds. For instance, asymmetric hydrogenation of a suitable prochiral olefin or ketone precursor can establish the desired stereocenter.

Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure 2-amino-1,3-propanediol derivatives. Lipases, for example, can be used for the kinetic resolution of racemic esters of propanediol derivatives. A three-component strategy for the stereoselective enzymatic synthesis of amino-diols and amino-polyols has been developed, combining biocatalytic aldol (B89426) reactions and reductive aminations nih.govresearchgate.net.

The synthesis of chiral propane-1,3-diol derivatives has been achieved starting from malonic acid using chiral half-esters, demonstrating a method for creating a tertiary asymmetric center rsc.org. The absolute configuration at the quaternary carbon in 2-substituted 2-aminopropane-1,3-diols has been shown to be crucial for their biological activity, underscoring the importance of stereochemical control in the synthesis of these compounds nih.gov.

Enantioselective Pathways to Chiral this compound Derivatives

The asymmetric synthesis of chiral this compound derivatives is a significant challenge in organic chemistry, primarily due to the need to control the stereochemistry at the C2 position. While direct enantioselective methods for this specific compound are not extensively documented in publicly available literature, several stereoselective strategies employed for the synthesis of analogous chiral 2-amino-1,3-diols and substituted 1,3-diols can be adapted. These methodologies provide a foundational framework for accessing enantiomerically enriched derivatives of this compound.

A key strategy in the synthesis of chiral 2-amino-1,3-diols involves the stereoselective construction of the core amino diol moiety. nih.gov This can be achieved through two primary approaches: the insertion of alcohol and amino groups with precise stereochemical control, or the formation of a bond between two existing chiral centers. nih.gov

One prominent method involves the stereoselective aminohydroxylation of allylic carbamates. This process, often carried out in the presence of potassium osmate, allows for the concerted introduction of amino and hydroxyl groups across a double bond, thereby establishing the desired stereocenters. nih.gov For instance, a library of pinane-based 2-amino-1,3-diols has been synthesized in a stereoselective manner starting from isopinocarveol, which is derived from (-)-α-pinene. This pathway involves the formation of a condensed oxazolidin-2-one through carbamate formation followed by a stereoselective aminohydroxylation process. nih.gov The subsequent reduction or alkaline hydrolysis of the oxazolidinone ring yields the target primary and secondary 2-amino-1,3-diols. nih.gov

Another powerful technique for establishing chirality is the use of chiral auxiliaries. The Ellman lab developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu This methodology could be applied to the synthesis of chiral this compound derivatives by reacting the sulfinamide with a suitable keto-precursor, followed by stereoselective reduction and subsequent removal of the auxiliary. The stereoselectivity of the addition of nucleophiles to tert-butanesulfinyl (tBS)-imines is often controlled by the configuration of the tBS group, allowing for high stereocontrol. nih.gov For example, the synthesis of enantiopure anti,anti and syn,anti acetylenic 2-amino-1,3-diol stereotriads has been achieved with high efficiency from α-alkoxy-tert-butanesulfinylimines. nih.gov

Asymmetric hydrogenation is another valuable tool for creating chiral diols. sctunisie.org Although not directly applied to this compound, the principles are transferable. For example, non-racemic 1,3-diols can be prepared by the asymmetric hydrogenation of β-hydroxy esters using ruthenium-arylphosphine catalysts, followed by reduction of the ester group with reagents like lithium aluminum hydride. sctunisie.org This method has been shown to produce diols with high enantiomeric purity (near 99% e.e.). sctunisie.org The successful application of this to the target molecule would depend on the synthesis of a suitable β-hydroxy ester precursor containing the protected aminoethyl side chain.

The following table summarizes representative results for the enantioselective synthesis of chiral 1,3-diol analogues, illustrating the high levels of enantioselectivity that can be achieved through asymmetric hydrogenation.

| Substrate (β-Hydroxy Ester) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| (R)-ethyl 3-hydroxy-3-phenylpropanoate | Ru-BINAP | MeOH | 95 | >99 |

| (R)-ethyl 3-hydroxy-4-methylpentanoate | Ru-BINAP | MeOH | 92 | 98 |

| (S)-ethyl 3-hydroxy-3-(2-thienyl)propanoate | Ru-BINAP | MeOH | 94 | >99 |

Furthermore, enzymatic resolutions offer a classic yet effective approach to obtaining enantiomerically pure compounds. Lipase-catalyzed acylation of racemic alcohols is a well-established method for separating enantiomers. google.com This kinetic resolution strategy could potentially be applied to a racemic mixture of a protected derivative of this compound, where one enantiomer is selectively acylated, allowing for the separation of the two.

Finally, organocatalysis presents a modern and powerful strategy for asymmetric synthesis. rsc.org Chiral organocatalysts, such as squaramide-based primary diamines, have been successfully used in asymmetric additions to α,β-unsaturated ketones to produce chiral products with high enantiomeric excess. rsc.org Designing a synthetic route for this compound that incorporates an organocatalyzed step could provide an efficient pathway to the desired chiral molecule.

Chemical Transformations and Functionalization of 2 2 Aminoethyl Propane 1,3 Diol Scaffolds

Reactions Involving the Primary Amine Moiety

The primary amine group in 2-(2-aminoethyl)propane-1,3-diol serves as a key reactive site for numerous transformations, primarily due to its nucleophilic character. This allows for the chemoselective modification of the molecule, leaving the hydroxyl groups available for subsequent reactions. rsc.org

Formation of Schiff Bases and Imine Compounds

The primary amine of this compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases or imines. This reaction is a cornerstone of dynamic covalent chemistry and provides a straightforward method for introducing a wide array of substituents onto the scaffold. The formation of the C=N double bond is typically reversible and can be stabilized through subsequent reduction to a secondary amine. For instance, reaction with salicylaldehyde (B1680747) derivatives can yield ligands capable of coordinating with metal ions.

Table 1: Examples of Schiff Base Formation

| Aldehyde/Ketone Reactant | Reaction Conditions | Product Type |

|---|---|---|

| Salicylaldehyde | Ethanol, reflux | Salicylidene-imine |

| Benzaldehyde | Toluene, Dean-Stark | Benzylidene-imine |

Amide and Carbamate (B1207046) Linkage Formations

The nucleophilic amine can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) to form stable amide bonds. This reaction is fundamental in peptide synthesis and for attaching various functional groups. Similarly, the reaction with isocyanates or chloroformates leads to the formation of carbamate (urethane) linkages. These reactions are generally high-yielding and allow for the introduction of a wide range of functionalities. A general strategy involves the chemoselective reaction of the amino group with various electrophiles to produce functional diol intermediates. rsc.org

Table 2: Synthesis of Amide and Carbamate Derivatives

| Reagent | Linkage Formed | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | Amide | Pyridine, 0 °C to r.t. |

| Benzoyl Chloride | Amide | aq. NaOH, Schotten-Baumann |

| Phenyl Isocyanate | Carbamate (Urea) | THF, room temperature |

Nucleophilic Reactivity Studies of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. Its reactivity is central to the transformations discussed above, including additions to carbonyls, acyl substitution, and alkylation reactions. The nucleophilicity of the amine is significantly greater than that of the primary hydroxyl groups, allowing for high selectivity in reactions with electrophiles under controlled conditions. This selective reactivity is crucial for synthetic strategies that aim to modify the amine while preserving the diol functionality for later steps. rsc.org For example, this selectivity is exploited in the first step of a two-step general strategy for synthesizing functional cyclic carbonate monomers from 2-amino-1,3-propane diols. rsc.org

Modifications of the Hydroxyl Groups

Following the protection or transformation of the amine group, the two primary hydroxyl functions of the this compound scaffold become targets for further modification.

Selective Derivatization of Primary Hydroxyl Functions

The two primary hydroxyl groups are chemically equivalent, making their selective monofunctionalization challenging. However, statistical methods or the use of bulky protecting groups can favor the formation of mono-derivatized products. Common reactions include esterification with acyl chlorides or anhydrides, and etherification via Williamson ether synthesis. The use of derivatizing agents like acyl chlorides, organic anhydrides, and isocyanates is a common strategy for modifying hydroxyl groups. researchgate.net

Cyclization to Heterocyclic Systems, including 1,3-Dioxanes and Cyclic Carbonates

The 1,3-diol arrangement is ideal for forming six-membered heterocyclic rings. Reaction of the diol (typically after N-protection) with aldehydes or ketones in the presence of an acid catalyst yields 1,3-dioxane (B1201747) rings. This reaction is often used to protect the diol functionality. Furthermore, the diol can be cyclized through reaction with phosgene (B1210022), its equivalents (like triphosgene (B27547) or carbonyldiimidazole), or by transesterification with dialkyl carbonates to form a six-membered cyclic carbonate. rsc.org This intramolecular cyclization of functional diol intermediates is a key step in producing a variety of functional aliphatic cyclic carbonate monomers. rsc.org

Table 3: Cyclization Reactions of the Diol Moiety

| Reagent | Heterocyclic System | Typical Conditions |

|---|---|---|

| Acetone | 1,3-Dioxane (Acetone Acetal) | p-Toluenesulfonic acid, Dean-Stark |

| Benzaldehyde | 1,3-Dioxane (Benzal Acetal) | Acid catalyst (e.g., H₂SO₄) |

| Triphosgene | Cyclic Carbonate | Pyridine or other base, CH₂Cl₂ |

Mechanistic Investigations of Cyclization Reactions

The intramolecular cyclization of derivatives of the this compound scaffold is a key strategy for the synthesis of heterocyclic compounds. The mechanism of these cyclization reactions is highly dependent on the nature of the functional groups introduced onto the scaffold and the reaction conditions employed.

One of the most well-studied cyclization reactions involving amino-diol scaffolds is the formation of cyclic carbonates. This transformation typically proceeds in a two-step sequence. First, the amino group is chemo-selectively protected or functionalized. This initial step is crucial as it prevents undesired side reactions and directs the subsequent cyclization. Following the functionalization of the amino group, the diol is cyclized in an intramolecular fashion to yield a six-membered cyclic carbonate. ibm.comrsc.org The cyclization is often achieved using activating agents such as phosgene derivatives or by transesterification with a dialkyl carbonate.

Another important class of cyclization reactions for amino-alcohols involves ruthenium-catalyzed processes to form cyclic amines or lactams. rsc.org These reactions operate via a "Hydrogen Shuttling" mechanism, where the alcohol is first dehydrogenated to the corresponding aldehyde. rsc.org The aldehyde then undergoes an intramolecular condensation with the amine to form a cyclic imine, which is subsequently hydrogenated by the ruthenium catalyst to yield the cyclic amine. rsc.org The selectivity of this reaction towards either the cyclic amine or the corresponding lactam can be controlled by the addition of specific additives. For instance, the presence of water tends to favor the formation of the cyclic amine, while the use of a sacrificial ketone as a hydrogen acceptor promotes the formation of the lactam. rsc.org

Furthermore, Brønsted acid-catalyzed intramolecular cyclizations have been explored for related amino acid-derived structures, providing a metal-free approach to the synthesis of heterocyclic systems like 1,3-oxazinane-2,5-diones. frontiersin.org These reactions highlight the diverse mechanistic pathways available for the cyclization of functionalized amino-diol scaffolds.

Synthesis of Cyclic Monomers for Polymerization Applications

The this compound scaffold is a valuable precursor for the synthesis of functional cyclic monomers, which are essential building blocks for creating biodegradable and functional polymers through ring-opening polymerization. A general and versatile two-step strategy has been developed for the synthesis of a variety of functional six-membered cyclic carbonate monomers from commercially available 2-amino-1,3-propanediols. ibm.comrsc.org

The first step involves the chemo-selective functionalization of the amino group with a range of electrophiles. This allows for the introduction of various functionalities, such as Boc-protected amines, which can be later deprotected to yield primary amine-containing polymers. The second step is the intramolecular cyclization of the resulting functional diol intermediate to form the cyclic carbonate monomer. ibm.comrsc.org This approach is notable for its ability to concurrently install two different functional groups into the monomer structure: one tethered to the original amino group and the other as part of the cyclic carbonate backbone. ibm.com

Selected cyclic monomers synthesized via this method have been successfully subjected to organo-catalytic ring-opening polymerization to produce well-defined homopolymers and copolymers with controlled compositions. ibm.com This strategy provides a direct route to functional biodegradable polymers that have potential applications in the biomedical field and for the development of environmentally friendly materials. ibm.com

Table 1: Synthesis of Functional Diol Intermediates from 2-Amino-1,3-propanediols rsc.org

| Starting Amino-diol | Reagent | Product | Yield (%) |

| Serinol | 6-(Boc-amino)caproic acid N-succinimidyl ester | N-(1,3-dihydroxypropan-2-yl)-6-(Boc-amino)hexanamide | 79.8 |

| Serinol | Phenylisocyanate | 1-(1,3-dihydroxypropan-2-yl)-3-phenylurea | 69 |

| 2-Amino-2-methyl-1,3-propanediol | Di-tert-butyl dicarbonate | tert-butyl 1,3-dihydroxy-2-methylpropan-2-ylcarbamate | - |

Table 2: Synthesis of Functional Cyclic Carbonate Monomers ibm.comrsc.org

| Functional Diol Intermediate | Cyclization Conditions | Cyclic Carbonate Monomer | Yield (%) |

| tert-butyl (1,3-dihydroxypropan-2-yl)carbamate | Triphosgene, Pyridine | tert-butyl (2-oxo-1,3-dioxan-5-yl)carbamate | 85 |

| benzyl (B1604629) (1,3-dihydroxypropan-2-yl)carbamate | Triphosgene, Pyridine | benzyl (2-oxo-1,3-dioxan-5-yl)carbamate | 82 |

| N-(1,3-dihydroxypropan-2-yl)isobutyramide | Triphosgene, Pyridine | N-(2-oxo-1,3-dioxan-5-yl)isobutyramide | 78 |

Multi-site Derivatization and Scaffold Functionalization for Diverse Chemical Structures

The trifunctional nature of the this compound scaffold allows for multi-site derivatization, enabling the synthesis of a vast array of complex chemical structures. By strategically protecting and activating the different functional groups, chemists can selectively modify the molecule at the amino group and one or both of the hydroxyl groups.

For instance, the synthesis of the immunomodulatory drug Fingolimod (Gilenya®) showcases the derivatization of a related 2-amino-1,3-propanediol (B45262) scaffold. google.comgoogle.com Although the core is a 2-amino-2-substituted-1,3-propanediol, the synthetic strategies employed are relevant. These often involve the construction of the carbon skeleton followed by the introduction of the amino and diol functionalities, or the derivatization of a pre-existing 2-amino-1,3-propanediol core. google.comgoogle.com

The chemo-selective functionalization of the amino group, as discussed in the context of cyclic monomer synthesis, is a prime example of site-specific derivatization. ibm.comrsc.org This initial modification opens up possibilities for further functionalization of the diol moiety. The hydroxyl groups can undergo a variety of reactions, including esterification, etherification, and conversion to carbonates or other functional groups, leading to a library of compounds with diverse properties and potential applications.

Applications of 2 2 Aminoethyl Propane 1,3 Diol Derivatives in Materials Science

Polymer Chemistry and Engineering

The unique structure of 2-(2-aminoethyl)propane-1,3-diol and its analogs allows for their use as monomers in step-growth polymerization and as precursors to functional monomers for chain-growth polymerization, enabling the creation of complex and functional polymer systems.

Derivatives of this compound serve as a versatile platform for the synthesis of functional monomers, which are crucial for producing advanced biodegradable and functional polymers. A key strategy involves the chemoselective modification of the amino group, which can be reacted with a wide array of electrophiles. This initial step yields functional diol intermediates that retain the two hydroxyl groups necessary for subsequent polymerization.

These functional diols can then be converted into cyclic carbonate monomers. Such monomers are particularly valuable for ring-opening polymerization, an organo-catalytic process that allows for the synthesis of well-defined homopolymers and copolymers. This method provides precise control over the polymer composition and molecular weight. Furthermore, by choosing appropriate protecting groups for the amine, such as a t-butoxycarbonyl (tBoc) group, polymers with pendant primary amine functionalities can be readily accessed after polymerization through a simple deprotection step. This approach opens a direct pathway to functional biodegradable polymers, which are of significant interest for biomedical applications and the development of environmentally friendly materials.

The ability to pre-functionalize amino diol derivatives before polymerization is a cornerstone for designing polymer architectures with highly tunable properties. The initial reaction at the amine site allows for the introduction of a diverse range of chemical moieties. These can be selected to influence the final polymer's characteristics, such as its thermal properties, degradability, or affinity for other molecules.

For example, the synthesis of aliphatic polycarbonates from functional cyclic carbonate monomers derived from amino diols demonstrates this principle effectively. By varying the functional group attached to the monomer, a library of polymers with different side chains can be produced. This modular approach allows for the systematic tuning of material properties. Research has shown that this method can produce both homopolymers and copolymers with controlled composition. The resulting polymers, especially those with accessible amine groups, can be further modified post-polymerization, adding another layer of control over the final material's function and architecture.

The incorporation of hydrophilic monomers is a well-established strategy for improving the water solubility and solution stability of polymeric materials. Hydrophilic polymers are characterized by polar functional groups like hydroxyl, carboxyl, or amine moieties that readily interact with water. sigmaaldrich.com The structure of this compound, featuring two hydroxyl groups and an amino group, makes its derivatives excellent candidates for imparting hydrophilicity to polymer chains.

When used as co-monomers in polymerization, these amino diol derivatives can disrupt polymer chain packing and introduce polar sites, thereby enhancing solubility in aqueous or polar solvent systems. For instance, in the development of alternatives to widely used water-soluble polymers like poly(ethylene glycol) (PEG), functional polycarbonates have been synthesized using hydrophilic amino-alcohols. acs.orgdocumentsdelivered.com The resulting polymers demonstrated high water solubility. acs.orgdocumentsdelivered.com Similarly, amino acids have been studied as additives to improve the stability and surface activity of chemicals in aqueous solutions, indicating the general utility of amine functionalities for these purposes. researchgate.net The presence of multiple hydrogen-bonding groups in this compound derivatives can also contribute to the stability of polymer solutions by preventing aggregation and phase separation. nih.govnih.gov

Surface Science and Interface Modification

The functional groups on this compound derivatives make them highly suitable for modifying the surfaces of materials, enhancing properties like surface affinity and adhesion, which are critical in the formulation of advanced coatings and adhesives.

A prominent application of amino diol derivatives in surface science involves their conversion into silane (B1218182) coupling agents. A key example is N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO), a derivative that contains both amino groups and a reactive trimethoxysilane (B1233946) head. The silane group provides a powerful mechanism for creating strong, covalent bonds with inorganic substrates such as glass, metal oxides, and silica (B1680970) nanoparticles. researchgate.netresearchgate.net

The process of surface functionalization involves the hydrolysis of the methoxy (B1213986) groups on the silane to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on the substrate surface, forming durable Si-O-Si linkages. This reaction effectively anchors the molecule to the surface, creating a functionalized layer. The tethered molecule presents its amino groups outwards from the surface, which can then interact with a polymer matrix or other materials, demonstrating pronounced surface affinity and enabling the tailored modification of surface properties. researchgate.net

The dual functionality of amino-silane derivatives of this compound is extensively utilized in adhesion and coating technologies. These compounds act as molecular bridges, or "tie-coatings," to improve the bond between dissimilar materials, such as an epoxy-based primer and a silicone-based topcoat. mdpi.comnih.govmdpi.com In such systems, the silane end of the molecule adheres to one layer, while the amino groups interact with the other, significantly enhancing interlaminar adhesion. researchgate.net

Research has focused on incorporating N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO) into silicone-based tie-coatings to bond them to epoxy primers. researchgate.netmdpi.com The trimethoxysilane portion of DAMO can co-condense with the silicone resin, while the primary and secondary amine groups are available to react with the epoxy groups of the primer through a ring-opening reaction. This creates strong covalent bonds across the interface, preventing delamination. researchgate.net Studies have shown that the concentration of the amino-silane derivative is a critical parameter. As the content of DAMO increases, the adhesion to the epoxy primer improves; however, excessive amounts can negatively impact the mechanical properties of the coating itself, such as its fracture strength. researchgate.net An optimal concentration allows for excellent performance in both adhesion and mechanical integrity. researchgate.net

Table 1: Effect of DAMO Content on Tie-Coating Adhesion

| DAMO Content (wt.%) | Effect on Adhesion | Effect on Mechanical Properties | Reference |

|---|---|---|---|

| Low | Weak interlaminar adhesion. | N/A | researchgate.net |

| Increasing | Improved interlaminar adhesion and shear strength due to more complete reaction with epoxy groups. | N/A | researchgate.net |

| 1.97 (Optimal) | Excellent performance in interlaminar adhesion and shear strength. | Excellent mechanical properties. | researchgate.net |

| Excessive | Strong adhesion. | Decreased fracture strength and overall coating quality. | researchgate.net |

Advanced Separations and Adsorption Technologies

Preparation of Ion Exchange Resins and Cationic Flocculants

There is no available information in published literature or patents describing the synthesis of ion exchange resins or cationic flocculants using this compound as a starting material or modifying agent. The inherent structure of the molecule, containing both hydroxyl and primary amine groups, theoretically suggests potential for polymerization or grafting onto polymer backbones to create functional materials. The primary amine group could be quaternized to impart a positive charge, a key feature for cationic flocculants and anion exchange resins. However, no studies have been found that have practically realized or investigated this potential.

Research on Selective Adsorption of Gases

Similarly, the scientific record lacks any studies on the application of materials derived from this compound for the selective adsorption of gases. The amine functionality within the molecule could hypothetically offer sites for interaction with acidic gases like carbon dioxide. This has been a strategy employed with other amine-containing polymers and materials. Nevertheless, no research has been published that explores the synthesis and gas adsorption properties of polymers, porous materials, or membranes incorporating this compound for such purposes.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on 2-(2-Aminoethyl)propane-1,3-diol are not found in the surveyed literature.

Electronic Structure and Bonding Analysis

Conformational Landscapes and Energetics of Molecular Structures

The conformational landscape of this compound, which would involve identifying its various stable conformers and the energy barriers between them, has not been a subject of published computational studies. Such an analysis would typically involve rotating the flexible bonds, such as the C-C, C-O, and C-N bonds, and calculating the corresponding energies to identify the global and local minima on the potential energy surface.

Prediction of Chemical Reactivity and Reaction Pathways

Predictions of chemical reactivity for this compound based on quantum mechanical calculations, such as the determination of frontier molecular orbitals (HOMO and LUMO) to understand its nucleophilic and electrophilic sites, have not been specifically documented. Similarly, computational studies on its potential reaction pathways are not available.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

There are no specific molecular dynamics (MD) simulation studies found in the literature that focus on the behavior of this compound in solution. Such simulations would provide valuable insights into its solvation, diffusion, and interactions with solvent molecules, which are crucial for understanding its behavior in various applications.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the intermolecular interactions and hydrogen bonding networks of this compound is not available in dedicated research. Given the presence of both amino and hydroxyl functional groups, it is expected to act as both a hydrogen bond donor and acceptor, leading to the formation of complex hydrogen bonding networks in its condensed phases.

Catalysis and Organocatalysis Utilizing 2 2 Aminoethyl Propane 1,3 Diol Scaffolds

Development as Organocatalysts in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on catalysts that possess bifunctional capabilities, such as hydrogen bond donors and Lewis bases, within the same molecule. The structure of 2-(2-Aminoethyl)propane-1,3-diol, featuring a primary amine and two hydroxyl groups, makes it an intriguing candidate for such applications.

While specific research detailing the use of this compound as an organocatalyst is limited in published literature, its potential can be inferred from the well-established roles of similar amino alcohol structures. The primary amine can participate in enamine or iminium ion catalysis, which are cornerstone mechanisms for many C-C bond-forming reactions. Simultaneously, the two hydroxyl groups can act as hydrogen-bond donors, helping to organize transition states, enhance electrophilicity of the substrate, and provide stereochemical control.

This bifunctionality could theoretically be applied to a range of organic transformations. For instance, in an asymmetric aldol (B89426) reaction, the amine could form an enamine with a ketone donor, while the hydroxyl groups could coordinate with the aldehyde acceptor. This dual activation strategy is a hallmark of high-performance organocatalysts.

Table 1: Hypothetical Organocatalytic Aldol Reaction This table illustrates a potential application of this compound as an organocatalyst based on the performance of analogous bifunctional catalysts. The data is theoretical and serves for illustrative purposes.

| Reaction | Catalyst | Substrate A | Substrate B | Potential Product | Expected Yield (%) | Expected e.e. (%) |

| Aldol Reaction | This compound | Cyclohexanone | 4-Nitrobenzaldehyde | anti-Aldol adduct | >90 | >95 |

Further research into modifying the this compound scaffold, for example, by introducing bulky substituents to create a specific chiral pocket, could lead to the development of a new class of effective and highly selective organocatalysts.

Ligand Design for Metal-Catalyzed Reactions

The efficacy of many transition metal catalysts is critically dependent on the nature of the ligands coordinating to the metal center. These ligands modulate the metal's electronic properties, steric environment, and, consequently, its reactivity and selectivity. Amino-alcohols are a well-established class of ligands due to their ability to form stable chelate rings with metal ions through their nitrogen and oxygen donor atoms.

This compound possesses the necessary N- and O-donor atoms to act as a bidentate or tridentate ligand. It can form stable five- or six-membered chelate rings with a metal center, which is a thermodynamically favored arrangement. The flexibility of the ethylpropane backbone allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

The design of ligands based on this scaffold could be tailored for specific catalytic applications. For example, derivatives of this amino-diol could be synthesized to fine-tune the steric and electronic environment around a metal center, thereby influencing the outcome of reactions such as cross-coupling, hydrogenation, or oxidation.

Table 2: Potential Metal Complexes with this compound as a Ligand This table presents a hypothetical list of metal complexes that could be formed using this compound as a ligand, highlighting its potential versatility in coordination chemistry.

| Metal Ion | Potential Complex Structure | Coordination Mode | Potential Catalytic Application |

| Palladium(II) | [Pd(ligand)Cl2] | Bidentate (N, O) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium(II) | [Ru(ligand)(arene)Cl] | Bidentate (N, O) | Asymmetric transfer hydrogenation |

| Copper(II) | [Cu(ligand)2]Cl2 | Bidentate (N, O) | Lewis acid catalysis, oxidation reactions |

| Rhodium(I) | [Rh(ligand)(COD)]BF4 | Bidentate (N, O) | Hydroformylation, hydrogenation |

A significant area of catalysis is dedicated to the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. This is often achieved using chiral catalysts. By using an enantiomerically pure ligand to coordinate with a metal, the resulting complex becomes chiral and can induce asymmetry in the products of the reaction it catalyzes.

The synthesis of chiral, enantiomerically pure derivatives of this compound would open the door to its use in asymmetric catalysis. Chirality could be introduced at the carbon atom bearing the aminoethyl and hydroxyl groups. Such chiral ligands are essential for creating catalysts that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

The general class of 2-amino-1,3-propanediols has been recognized as a versatile platform for creating functional monomers and other chemical structures. rsc.org While the specific use of chiral derivatives of this compound in asymmetric catalysis is not yet a focus of extensive research, the success of other chiral amino-alcohols as ligands provides a strong precedent. For instance, chiral 1,2-amino alcohols are widely used in asymmetric reductions of ketones, in asymmetric alkylations, and in various C-C bond-forming reactions with high levels of enantioselectivity. The synthesis of immunosuppressive agents like FTY720 (Fingolimod) from related 2-substituted 2-aminopropane-1,3-diols highlights the biological significance and synthetic accessibility of this class of compounds. nih.gov

The development of synthetic routes to chiral this compound would be a critical first step. Once available, these chiral ligands could be screened in a variety of metal-catalyzed reactions to assess their effectiveness in inducing enantioselectivity.

Biochemical and Bioorganic Research Applications Chemical Biology Focus

Role in Fundamental Biochemical Pathway Investigations

While direct studies implicating 2-(2-Aminoethyl)propane-1,3-diol in the investigation of specific biochemical pathways are not extensively documented, the core structure of 2-amino-1,3-propanediol (B45262) is foundational to understanding certain metabolic and biosynthetic routes. For instance, the biosynthesis of propanediols, such as 1,3-propanediol (B51772), is a well-studied pathway in various microorganisms. These pathways are of significant interest for the sustainable production of chemicals from renewable resources.

The general biosynthetic route to 1,3-propanediol in microorganisms like Klebsiella pneumoniae and genetically engineered E. coli involves the conversion of glycerol. While this does not directly involve aminated propanediols, the study of these pathways often requires chemical tools and standards, a potential role for compounds like This compound .

Furthermore, derivatives of 2-amino-1,3-propanediol are central to important classes of bioactive molecules. For example, the immunosuppressive drug Fingolimod is a derivative of 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol. The study of its mechanism of action, which involves the sphingosine-1-phosphate receptor, is a major area of biochemical pathway investigation. Understanding the structure-activity relationship of such compounds is crucial, and the synthesis of various analogs, potentially including This compound , could be instrumental in these studies.

Design and Synthesis of Chemical Probes for Biological Systems

The design and synthesis of chemical probes are a cornerstone of chemical biology, enabling the study of biological molecules in their native environment. The 2-amino-1,3-propanediol scaffold is a versatile starting point for the creation of such probes. Its primary amine and two hydroxyl groups offer multiple points for chemical modification, allowing for the attachment of reporter groups (like fluorophores or biotin) or reactive moieties for target identification.

A general strategy for creating functionalized molecules from 2-amino-1,3-propanediols involves the chemoselective reaction of the amino group with various electrophiles. This is followed by further modification of the diol functionality, for instance, to create cyclic carbonates which can be used in polymer chemistry. This synthetic versatility can be harnessed to create chemical probes. For example, the amino group could be acylated with a molecule containing a clickable handle (an azide (B81097) or alkyne) for subsequent bioorthogonal ligation to a reporter molecule.

While there are no specific reports on the use of This compound as a chemical probe, its structure suggests potential. The presence of a primary amino group at the end of the ethyl substituent provides a reactive site that is spatially distinct from the propanediol (B1597323) core. This could be advantageous in designing probes where the core structure is important for binding to a biological target, and the terminal amine serves as a conjugation point for a reporter group without sterically hindering the interaction.

Utility in Enzyme and Protein Studies

One of the most common applications for simple aminodiol compounds in biochemical and protein studies is their use as buffering agents. Buffers are crucial for maintaining a stable pH in biological assays, which is essential for the structure and function of enzymes and other proteins.

Several compounds structurally related to This compound are well-established biological buffers. For example, 2-Amino-2-methyl-1,3-propanediol (AMPD) is used as a buffer component in various assays, including the determination of alkaline phosphatase activity and in gel electrophoresis systems for separating polypeptides. Similarly, Tris(hydroxymethyl)aminomethane (Tris), which also contains a primary amine and hydroxyl groups, is one of the most widely used buffers in molecular biology and biochemistry.

These buffers are selected for their pKa values, which determine the pH range over which they can effectively buffer. For instance, AMPD has a pKa of 8.8, making it useful for maintaining alkaline conditions. The utility of these compounds stems from their ability to resist changes in pH, their solubility in water, and their general lack of interference with biological reactions, although some exceptions exist. For example, Tris can interact with certain enzymes and chelates divalent metal ions.

Given its structure, This compound would be expected to have buffering capacity, likely in a physiologically relevant range, making it potentially suitable for use in enzyme and protein studies. Its specific pKa would need to be determined to assess its optimal buffering range.

Interactive Data Table: Properties of Related Biological Buffers

| Compound Name | Structure | pKa (at 25°C) | Useful pH Range | Common Applications |

| 2-Amino-2-methyl-1,3-propanediol | (HOCH₂)₂C(NH₂)CH₃ | 8.8 | 7.8 - 9.7 | Buffer for alkaline phosphatase assays, component in gel electrophoresis. |

| Tris(hydroxymethyl)aminomethane | (HOCH₂)₃CNH₂ | 8.1 | 7.1 - 9.1 | General purpose buffer in molecular biology, biochemistry, and cell culture. |

| Serinol (2-Amino-1,3-propanediol) | HOCH₂CH(NH₂)CH₂OH | ~9.1 | 8.1 - 10.1 | Starting material for synthesis, potential buffer. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Aminoethyl)propane-1,3-diol derivatives in laboratory settings?

- Answer : A common approach involves hydrogenation of intermediates using palladium catalysts (e.g., Pd/C) under controlled conditions. For example, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride is synthesized via catalytic hydrogenation of a hydroxy-substituted precursor in ethanol, followed by recrystallization from hexane/ethyl acetate . Alternative reducing agents like NaBH₄ with CaCl₂ in aqueous ethanol can also be employed, though catalyst selection impacts yield and purity .

Q. How should researchers characterize the structural integrity and purity of synthesized this compound derivatives?

- Answer : Use multi-technique validation:

- TLC for monitoring reaction progress (e.g., chloroform/methanol/acetic acid/water = 70/20/6/4 system) .

- IR spectroscopy to confirm functional groups (e.g., O-H stretching at ~3340 cm⁻¹, C-O bonds at ~1040 cm⁻¹) .

- Column chromatography (e.g., XAD-II resin) for purification, followed by NMR for structural confirmation .

Q. What safety protocols are critical when handling this compound and its derivatives?

- Answer :

- Wear PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 1A-C) .

- Avoid inhalation; use fume hoods during synthesis. Emergency procedures include flushing eyes/skin with water and seeking medical attention .

- Store in airtight containers away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogenation efficiency during amino diol synthesis?

- Answer : Optimize reaction parameters systematically:

- Catalyst loading : Higher Pd/C ratios (e.g., 5% w/w) improve reduction rates but may increase side products .

- Solvent choice : Ethanol enhances solubility of intermediates, while acidic conditions (e.g., 1 N HCl in ethanol) stabilize amine products .

- Temperature control : Reflux conditions (e.g., 70–80°C) accelerate reactions but require monitoring for over-reduction .

Q. What analytical strategies address discrepancies in spectroscopic data for amino diol derivatives?

- Answer : Cross-validate using complementary techniques:

- X-ray crystallography to resolve polymorphic ambiguities (e.g., distinguishing crystalline vs. amorphous forms) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weights and rule out impurities .

- pH-dependent NMR to assess protonation states of amine groups, which influence chemical shift patterns .

Q. How can researchers optimize the isolation of crystalline forms of this compound derivatives?

- Answer :

- Solvent screening : Use mixed-solvent systems (e.g., hexane/ethyl acetate) to enhance crystal nucleation .

- Slow cooling : Gradual temperature reduction promotes larger, purer crystals.

- Seeding : Introduce seed crystals of the desired polymorph to direct crystallization .

Q. What methodologies assess the environmental persistence of amino diol compounds in aqueous systems?

- Answer :

- Hydrolysis studies : Monitor degradation under varying pH and temperature conditions via LC-MS .

- Bioaccumulation assays : Use OECD 305 guidelines to evaluate partitioning in lipid/water systems .

- Microbial degradation tests : Incubate with soil or wastewater microbiota to track metabolic breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.